molecular formula C17H24ClF3N2O3S B11630772 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylpentan-3-YL)acetamide

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylpentan-3-YL)acetamide

Cat. No.: B11630772
M. Wt: 428.9 g/mol
InChI Key: ZEPNACXPVZKECV-UHFFFAOYSA-N
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Description

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylpentan-3-YL)acetamide is a complex organic compound with significant applications in various fields This compound is characterized by the presence of a chloro-trifluoromethylphenyl group, a methanesulfonamido group, and a dimethylpentan-3-yl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylpentan-3-YL)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chloro-Trifluoromethylphenyl Intermediate: This step involves the chlorination of 2-chloro-5-(trifluoromethyl)benzene using reagents such as chlorine gas or sulfuryl chloride.

    Introduction of the Methanesulfonamido Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamido derivative.

    Acetamide Formation: Finally, the methanesulfonamido derivative is reacted with 2,4-dimethylpentan-3-ylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylpentan-3-YL)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylpentan-3-YL)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylpentan-3-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylpentan-3-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C17H24ClF3N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide

InChI

InChI=1S/C17H24ClF3N2O3S/c1-10(2)16(11(3)4)22-15(24)9-23(27(5,25)26)14-8-12(17(19,20)21)6-7-13(14)18/h6-8,10-11,16H,9H2,1-5H3,(H,22,24)

InChI Key

ZEPNACXPVZKECV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C

Origin of Product

United States

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